molecular formula C16H15N3O3 B4419073 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide

Cat. No.: B4419073
M. Wt: 297.31 g/mol
InChI Key: STHDBZQBUNRRED-UHFFFAOYSA-N
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Description

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide is a heterocyclic compound that features a furan ring and an oxadiazole ring

Mechanism of Action

Mode of Action

Based on the structural similarity to other 1,3,4-oxadiazole derivatives, it can be hypothesized that the compound may interact with its target protein and induce conformational changes, thereby modulating the protein’s activity .

Biochemical Pathways

Compounds with similar structures have been found to exhibit a broad spectrum of biological activities . Therefore, it can be speculated that this compound may also interact with multiple biochemical pathways, leading to various downstream effects.

Result of Action

Compounds with similar structures have been found to exhibit anticancer activity . Therefore, it can be speculated that this compound may also have potential anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with substituted amines and formaldehyde in ethanol . The reaction conditions often include refluxing in ethanol for several hours and subsequent purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide has several scientific research applications:

Properties

IUPAC Name

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-5-2-3-6-12(11)17-14(20)8-9-15-18-16(19-22-15)13-7-4-10-21-13/h2-7,10H,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHDBZQBUNRRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide
Reactant of Route 3
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide
Reactant of Route 4
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide
Reactant of Route 5
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide
Reactant of Route 6
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide

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